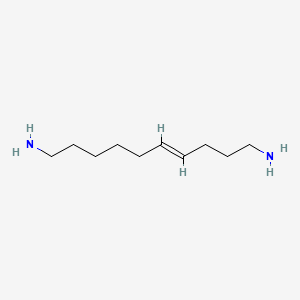

4-Decene-1,10-diamine

Description

Structure

3D Structure

Properties

CAS No. |

94107-43-4 |

|---|---|

Molecular Formula |

C10H22N2 |

Molecular Weight |

170.30 g/mol |

IUPAC Name |

(E)-dec-4-ene-1,10-diamine |

InChI |

InChI=1S/C10H22N2/c11-9-7-5-3-1-2-4-6-8-10-12/h1,3H,2,4-12H2/b3-1+ |

InChI Key |

BFSPDSULNCBNTM-HNQUOIGGSA-N |

Isomeric SMILES |

C(CC/C=C/CCCN)CCN |

Canonical SMILES |

C(CCC=CCCCN)CCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Decene 1,10 Diamine

Retrosynthetic Disconnection Strategies for 4-Decene-1,10-diamine

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.inicj-e.org For this compound, two primary disconnection strategies are most logical: disconnection of the carbon-nitrogen (C-N) bonds and disconnection of the internal carbon-carbon double bond (C=C).

C-N Bond Disconnection: This is the most direct approach, involving the cleavage of the two C-N bonds. This strategy identifies synthons—idealized, imaginary fragments—that correspond to real-world reagents. ias.ac.inslideshare.net The disconnection suggests precursors such as a 1,10-difunctionalized 4-decene (B1167543) (e.g., a dihalide or diol) and an ammonia (B1221849) equivalent. The corresponding forward reactions would be nucleophilic substitution or reductive amination. A functional group interconversion (FGI) from the amine to a precursor group like a nitro or azide (B81097) group is also a viable strategy, which would then be reduced in the final step. ontosight.ai

C=C Bond Disconnection (Olefin Metathesis): A more modern approach involves disconnecting the central C=C bond. This strategy is based on the powerful olefin metathesis reaction. A retro-metathesis analysis of 4-decene would lead to simpler olefins. For instance, a self-metathesis reaction in the forward synthesis would require 1-hexene (B165129) to produce 5-decene, which is an isomer of the target backbone. google.com To obtain the 4-decene backbone specifically, a cross-metathesis between two different, smaller olefins would be required. This highlights the importance of building the carbon scaffold from simpler, industrially relevant feedstocks.

These disconnection strategies form the conceptual basis for the various preparative approaches detailed below.

Classical Preparative Approaches to this compound

Classical methods provide foundational routes to this compound, often relying on multi-step sequences from various precursors.

Synthesis via Olefin Functionalization Pathways

The direct functionalization of an olefin to introduce two amine groups is a significant challenge in organic synthesis. nih.gov For a molecule like this compound, this pathway would ideally start from a precursor like 1,9-decadiene (B157367) or 4-decene itself. While direct diamination of a simple internal alkene is difficult, multi-step sequences are more common.

A representative classical pathway could involve:

Hydroboration-Oxidation: Treatment of a precursor diene, such as 1,9-decadiene, with a hydroborating agent followed by oxidative workup to yield the corresponding 1,10-decanediol.

Conversion to Dihalide: The diol can be converted to a 1,10-dihalodecane using standard reagents like HBr or SOCl₂.

Nucleophilic Substitution: The resulting dihalide can then react with an excess of ammonia or a protected amine equivalent (e.g., via Gabriel synthesis) to form the diamine. The double bond would need to be introduced separately, for instance, via an elimination reaction at an earlier stage, making this a complex route.

More direct, modern methods for olefin diamination, though often catalytic, have been developed and could be adapted. These include photoinduced diamination using N-chloroamines or iron-catalyzed diazidation followed by reduction. nih.govrice.edu

Derivations from Naturally Occurring or Industrially Relevant Precursors

The synthesis of diamines from renewable resources is a key goal for creating sustainable plastics and chemicals. nih.govd-nb.info Long-chain diamines can be synthesized from precursors derived from plant oils, such as oleic acid.

A plausible route starting from oleic acid is:

Ethenolysis: The cross-metathesis of methyl oleate (B1233923) (derived from plant oils) with ethylene, known as ethenolysis, can produce 1-decene (B1663960) and methyl 9-decenoate. ifpenergiesnouvelles.fr

Dimerization/Metathesis: The resulting 1-decene can serve as a C10 building block. Self-metathesis of 1-decene can yield 9-octadecene, while cross-metathesis with other olefins can build different backbones. To achieve the 4-decene structure, cross-metathesis with another olefin like 1-butene (B85601) could be envisioned.

Functionalization: Once the desired 4-decene backbone is formed, the terminal ends must be functionalized to introduce the amine groups, likely through a sequence involving hydroboration and amination as described previously.

Alternatively, some research focuses on the direct amination of bio-based diols. d-nb.info If a renewable route to 4-decene-1,10-diol were developed, it could be directly converted to this compound.

Multi-Step Conversions from Simpler Aliphatic Scaffolds

Building the C10 backbone from smaller, simpler molecules is a cornerstone of synthetic chemistry. Olefin metathesis provides an elegant method for this type of convergent synthesis. For example, the 4-decene backbone could theoretically be constructed via the cross-metathesis of 1-pentene (B89616) and 1,6-heptadiene, although controlling selectivity would be a significant challenge.

A more practical example demonstrates the power of metathesis in building a related isomer, 5-decene. The self-metathesis of 1-hexene is a known route to 5-decene. google.com A subsequent functionalization and amination sequence would then be required to produce the corresponding diamine. Another documented route involves the cross-metathesis of 1-hexene and 5-hexenyl acetate (B1210297) to produce 5-decenyl acetate, which is a direct precursor to a C10 amino-alcohol or, through further steps, a diamine. google.com These examples showcase how simpler C5 and C6 aliphatic units can be coupled to form the desired C10 scaffold.

Catalytic and Stereoselective Synthesis of this compound

Modern synthetic methods increasingly rely on catalysis to achieve high efficiency, selectivity, and atom economy. The synthesis of unsaturated diamines has benefited significantly from advances in transition-metal catalysis.

Hydrogenation-Amination Protocols for Alkenes

The term "hydrogenation-amination" can encompass several related catalytic processes that ultimately add both hydrogen and an amine group across a molecule. A highly relevant and elegant strategy for synthesizing primary diamines from dienes involves a tandem catalytic approach combining hydroformylation, hydrogenation, and amination. researchgate.net

This process, demonstrated for other non-conjugated dienes, can be outlined as follows:

Hydrohydroxymethylation: In the first step, a non-conjugated diene undergoes hydroformylation (addition of H₂ and CO) followed by in-situ hydrogenation of the aldehyde groups. This is typically catalyzed by a rhodium complex and converts the diene into the corresponding diol.

Direct Amination: In a subsequent step, the intermediate diol is reacted with ammonia in the presence of a different catalyst, often a ruthenium complex. This amination step proceeds via a "hydrogen borrowing" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination to form the primary amine, regenerating the catalyst. researchgate.net

This two-step, one-pot sequence effectively transforms a simple diene into a valuable primary diamine with high yield. researchgate.net

Table 1: Two-Step Catalytic Synthesis of Primary Diamines from Diols This table summarizes typical conditions for the second step of the tandem reaction: the amination of a diol.

| Parameter | Condition | Typical Yield | Reference |

|---|---|---|---|

| Substrate | Long-chain α,ω-diol | Up to 88% | researchgate.net |

| Amine Source | Ammonia (NH₃) | ||

| Catalyst | Ruthenium-based complex | ||

| Solvent | Toluene | ||

| Notes | The rhodium and ruthenium catalytic systems are incompatible and must be run sequentially. |

Another important catalytic reaction is hydroamination, the direct addition of an N-H bond across a C=C double bond. nih.govwikipedia.org While challenging for unactivated alkenes, significant progress has been made using various catalysts. escholarship.org For conjugated dienes, ruthenium and nickel catalysts have been developed for hydroaminomethylation and 1,4-hydroamination, respectively, providing direct routes to unsaturated amines. rsc.orgdicp.ac.cn Applying these protocols to a precursor like 1,3-decadiene could provide a highly efficient, atom-economical route to an isomeric form of the target diamine.

Chemical Reactivity and Derivatization Pathways of 4 Decene 1,10 Diamine

Reactivity of the Internal Alkene Moiety in 4-Decene-1,10-diamine

The internal carbon-carbon double bond in this compound is a site of unsaturation that can undergo a range of addition and transformation reactions.

Electrophilic Addition Reactions to the Alkene

The electron-rich nature of the double bond in this compound makes it susceptible to attack by electrophiles. In principle, reactions with hydrogen halides (HX), halogens (X₂), and water (in the presence of an acid catalyst) could lead to the corresponding saturated 4,5-disubstituted-1,10-decanediamines. The regioselectivity of these additions would be influenced by the stability of the resulting carbocation intermediate.

While specific studies on the electrophilic addition to this compound are not extensively documented in publicly available literature, the general principles of alkene chemistry suggest that such reactions are feasible. The presence of the terminal amine groups could potentially influence the reaction through intramolecular interactions or by reacting with the electrophilic reagents.

Radical-Initiated Transformations Involving the Alkene

Radical reactions provide an alternative pathway for the functionalization of the alkene in this compound. These reactions are typically initiated by a radical initiator and can proceed via a chain mechanism. For instance, the addition of thiols (R-SH) across the double bond, known as thiol-ene coupling, could be initiated by light or a radical initiator to yield a thioether derivative. This reaction is often characterized by high yields and anti-Markovnikov regioselectivity.

Furthermore, radical polymerization of the alkene moiety, though less common for internal olefins compared to terminal ones, could potentially be initiated to form polymers with a polyethylene (B3416737) backbone and pendant diamine functionalities. The specific conditions and initiator required would need to be determined experimentally.

Olefin Metathesis Reactions and their Potential

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. In the context of this compound, both cross-metathesis and ring-closing metathesis (if reacted with another difunctional alkene) could be envisioned. Cross-metathesis with a different olefin would result in the formation of new, unsymmetrical diamines. For example, reaction with an α-olefin in the presence of a suitable catalyst like a Grubbs' or Schrock catalyst could yield a mixture of products.

A particularly intriguing possibility is acyclic diene metathesis (ADMET) polymerization. If this compound were to undergo self-metathesis, it could potentially lead to the formation of a polyamide precursor with a longer or shorter carbon chain between the amine groups, along with the release of a small olefin byproduct. The efficiency of such a reaction would depend on the catalyst's tolerance to the amine functional groups.

Nucleophilic and Basic Properties of the Terminal Amine Groups in this compound

The two primary amine groups at the termini of the this compound molecule are nucleophilic and basic, allowing for a wide range of derivatization reactions. ontosight.ai

Acylation and Amide Bond Formation

The primary amine groups of this compound can readily react with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amide bonds. This reaction is fundamental to the synthesis of polyamides. When reacted with a dicarboxylic acid or its derivative, this compound can act as a monomer in a step-growth polymerization to produce a polyamide. The resulting polymer would possess a repeating unit containing the ten-carbon chain with the internal double bond.

The general reaction for the acylation of a primary amine is as follows:

R-CO-X + R'-NH₂ → R-CO-NH-R' + HX (where X is a leaving group)

In the case of this compound, this reaction would occur at both amine terminals.

| Acylating Agent | Product Type | Potential Application |

| Dicarboxylic acid chloride | Polyamide | Engineering plastics, fibers |

| Acetic anhydride | Di-acetylated diamine | Chemical intermediate |

| Long-chain fatty acid | Fatty acid diamide | Surfactant, lubricant |

Imine and Enamine Formation

Primary amines react with aldehydes and ketones to form imines (also known as Schiff bases). ethz.ch Therefore, this compound can be expected to react with two equivalents of an aldehyde or ketone to form a di-imine. This reaction is typically reversible and catalyzed by acid.

The general reaction is:

R₂C=O + R'-NH₂ ⇌ R₂C=N-R' + H₂O

The formation of enamines occurs from the reaction of a secondary amine with a carbonyl compound. Since this compound is a primary diamine, it will preferentially form imines. However, the resulting imines could, under certain conditions, tautomerize to enamines, although the imine form is generally more stable for primary amines.

| Carbonyl Compound | Product Type |

| Aldehyde (e.g., benzaldehyde) | Di-imine |

| Ketone (e.g., acetone) | Di-imine |

Salt Formation and Protonation Equilibria

The presence of two primary amine groups makes this compound a dibasic molecule, capable of accepting two protons in the presence of an acid to form the corresponding diammonium salt. The protonation occurs in a stepwise manner, characterized by two distinct equilibrium constants, pKa1 and pKa2. These values are critical for understanding the compound's behavior in solution and for developing purification and derivatization protocols that are pH-dependent.

The first protonation step typically occurs at the more basic amine group, followed by the second protonation at a lower pH. The specific pKa values are influenced by the molecular structure, including the length of the hydrocarbon chain separating the two amino groups and the presence of the C4-C5 double bond, which can subtly affect the electron density at the nitrogen atoms. While specific experimentally determined pKa values for this compound are not extensively documented in publicly available literature, they can be estimated by comparison with similar aliphatic diamines. For instance, diamines like 1,6-hexanediamine (B7767898) exhibit pKa values in the range of 10-11 for the first protonation and 9-10 for the second. The equilibrium can be represented as follows:

H₂N-(CH₂)₃-CH=CH-(CH₂)₄-NH₂ + H₃O⁺ ⇌ H₃N⁺-(CH₂)₃-CH=CH-(CH₂)₄-NH₂ + H₂O H₃N⁺-(CH₂)₃-CH=CH-(CH₂)₄-NH₂ + H₃O⁺ ⇌ H₃N⁺-(CH₂)₃-CH=CH-(CH₂)₄-NH₃⁺ + H₂O

The formation of crystalline salts, such as dihydrochlorides or disulfates, is a common strategy for the purification and handling of this compound. These salts often exhibit higher stability and lower hygroscopicity compared to the free base.

Table 1: Estimated Protonation Equilibria Data This table presents estimated pKa values based on analogous aliphatic diamines, as specific experimental data for this compound is not readily available.

| Equilibrium Step | Description | Estimated pKa Range |

|---|---|---|

| pKa1 | First Protonation | 10.0 - 11.0 |

| pKa2 | Second Protonation | 9.0 - 10.5 |

Chemoselective and Orthogonal Functionalization Strategies for this compound

The bifunctional nature of this compound, possessing both nucleophilic amine groups and an electrophilic/radical-reactive alkene, presents a significant challenge and opportunity in synthetic chemistry. Achieving chemoselective functionalization—modifying one type of functional group while leaving the other intact—is crucial for its use as a versatile building block.

Strategies for Amine-Selective Reactions:

Acylation/Sulfonylation: The primary amine groups can be selectively acylated or sulfonylated under standard conditions using acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base. The alkene moiety is generally unreactive under these conditions.

Reductive Amination: Reaction with aldehydes or ketones under reductive conditions (e.g., using NaBH₃CN or H₂/Pd-C) can selectively form secondary or tertiary amines without affecting the double bond.

Boc Protection: The use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) allows for the protection of the amine groups as tert-butoxycarbonyl (Boc) carbamates. This strategy is fundamental for orthogonal functionalization, as the Boc groups can be removed under acidic conditions, leaving the alkene and other functionalities intact for subsequent reactions.

Strategies for Alkene-Selective Reactions:

Epoxidation: The double bond can be selectively oxidized to an epoxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). To prevent side reactions with the amine groups, they must first be protected (e.g., as Boc derivatives).

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the double bond to produce the corresponding alcohol. Again, prior protection of the amine groups is essential to prevent the borane (B79455) from forming complexes with the nitrogen atoms.

Metathesis: With protected amines, the alkene can participate in olefin metathesis reactions, enabling carbon-carbon bond formation and molecular elongation or cyclization.

Orthogonal functionalization involves a multi-step sequence where each functional group is addressed independently. A typical sequence might involve (1) protection of the amines, (2) reaction at the alkene, and (3) deprotection of the amines to allow for a final modification at the nitrogen centers.

Tandem and Cascade Transformations Involving Both Functional Groups of this compound

Tandem and cascade reactions leverage the proximity of the two functional groups in this compound to construct complex molecular architectures in a single synthetic operation. These transformations are highly efficient as they minimize purification steps and reduce waste.

A key potential cascade reaction for this substrate is intramolecular aminocyclization. Under specific catalytic conditions, one of the amine groups can add across the double bond to form a nitrogen-containing heterocyclic ring. For this compound, this could theoretically lead to the formation of substituted piperidine (B6355638) or azepane rings, depending on the regioselectivity of the addition (6-exo-tet vs. 7-endo-tet cyclization pathways).

Potential Intramolecular Cyclization Pathways:

Hydroaminomethylation: A powerful tandem reaction that involves the initial hydroformylation of the alkene to form an aldehyde, followed by in-situ intramolecular reductive amination. This would transform this compound into a bicyclic amine or a macrocyclic structure depending on whether one or both amines react.

Palladium-Catalyzed Aza-Wacker Cyclization: In the presence of a palladium(II) catalyst and an oxidant, the terminal amine could attack the palladium-activated alkene, leading to the formation of a nitrogen heterocycle. The specific product would depend on which amine attacks and the regiochemistry of the nucleophilic attack.

These advanced transformations underscore the potential of this compound as a precursor for synthesizing complex nitrogen-containing molecules, such as alkaloids and other pharmacologically relevant scaffolds. The success of these reactions is highly dependent on the choice of catalyst, solvent, and reaction conditions to control the regio- and stereochemical outcomes.

Applications of 4 Decene 1,10 Diamine in Polymer Science and Engineering

Influence of 4-Decene-1,10-diamine on Polymer Morphology and Supramolecular Organization

The unique molecular architecture of this compound, which features a ten-carbon aliphatic chain with a centrally located carbon-carbon double bond, imparts distinct characteristics to the polymers derived from it. Its influence on polymer morphology and supramolecular organization is a direct consequence of the interplay between the flexible long-chain segment and the conformational constraints introduced by the double bond.

When incorporated into polyamides through polycondensation with dicarboxylic acids, the long, flexible methylene (B1212753) sequences of the this compound monomer tend to dominate the solid-state structure. This positions such polyamides in a unique space between traditional, highly crystalline polyamides derived from short-chain diamines and more amorphous, flexible polyolefins. acs.org The length of the aliphatic chain generally leads to a decrease in the melting point and the degree of crystallinity compared to polyamides made from shorter diamines, as the long methylene segments disrupt the regular packing of polymer chains. google.com

The presence of the cis or trans double bond at the 4-position introduces a rigid kink in the aliphatic chain, further hindering the ability of the polymer chains to pack into a highly ordered crystalline lattice. This disruption of chain regularity typically results in a more amorphous polymer morphology. rsc.org Consequently, polyamides synthesized from this compound are expected to exhibit lower crystallinity and potentially enhanced solubility in a wider range of solvents compared to their saturated analogue, poly(decamethylene diamide). rsc.org

Interactive Table: Predicted Influence of Unsaturation on Polyamide Properties

The following table provides an illustrative comparison of predicted properties for a hypothetical polyamide synthesized with this compound versus its saturated counterpart, 1,10-decanediamine, based on established principles in polymer science. Actual values would require experimental verification.

| Property | Polyamide from 1,10-decanediamine (Saturated) | Polyamide from this compound (Unsaturated) | Rationale for Predicted Difference |

| Melting Temperature (Tm) | Higher | Lower | The double bond in this compound introduces a kink in the polymer chain, disrupting crystal packing and lowering the energy required for melting. google.com |

| Glass Transition Temp. (Tg) | Lower | Higher | The rigidity of the double bond can restrict segmental motion in the amorphous phase, potentially increasing the Tg. |

| Degree of Crystallinity | Higher | Lower | The irregular chain structure caused by the double bond hinders the formation of a highly ordered crystalline lattice. rsc.orgsapub.org |

| Solubility | Lower | Higher | Reduced crystallinity and weaker interchain packing can allow solvent molecules to penetrate and dissolve the polymer more easily. rsc.org |

| Tensile Strength | Higher | Lower | A higher degree of crystallinity generally correlates with higher tensile strength due to more efficient stress distribution through the crystalline domains. |

| Flexibility | Lower | Higher | The increased amorphous content and the flexible long aliphatic chain contribute to greater overall flexibility. psu.edu |

Integration into Polymer Composites and Hybrid Materials

The bifunctional nature of this compound, possessing two reactive amine groups and a polymerizable double bond, makes it a valuable component for the development of advanced polymer composites and hybrid materials. Its integration can occur through its role as a monomer for the polymer matrix or as a curing agent that imparts specific functionalities.

In Polymer Composites:

As a monomer, this compound can be copolymerized with various dicarboxylic acids to form unsaturated polyamide matrices for fiber-reinforced composites. The presence of the double bond in the polymer backbone provides a reactive site for subsequent cross-linking reactions. This allows for the creation of thermosetting polyamide composites with enhanced thermal stability and mechanical properties compared to their thermoplastic counterparts. The cross-linking can be initiated thermally or through radiation, transforming the material from a processable thermoplastic into a rigid, three-dimensional network.

Furthermore, this compound can function as a curing agent for epoxy resins. researchgate.net The primary amine groups react with the epoxide rings of the resin to form a cross-linked network. The long, flexible C10 aliphatic chain of the diamine can enhance the toughness and impact strength of the typically brittle epoxy matrix by lowering the cross-link density and allowing for more chain mobility. The unreacted double bond within the cured network remains available for further functionalization or for creating a secondary network structure, which can improve the interfacial adhesion between the epoxy matrix and reinforcing fillers (e.g., glass or carbon fibers).

In Hybrid Materials:

Hybrid organic-inorganic materials combine the properties of both components to achieve synergistic effects. d-nb.info this compound can be used to create such materials in several ways. For instance, it can be used to functionalize the surface of inorganic nanoparticles (e.g., silica (B1680970), clay) through reactions with its amine groups. These functionalized nanoparticles can then be dispersed within a polymer matrix, with the aliphatic chain and double bond of the diamine improving compatibility and providing a potential site for covalent bonding with the matrix, thereby enhancing the load transfer between the filler and the polymer. bohrium.combohrium.com

In sol-gel processes, this compound can be incorporated into an inorganic network (e.g., silica or titania) as an organic modifier. google.com The amine groups can interact with the forming inorganic oxide network, while the unsaturated chain introduces organic character and functionality into the final hybrid material. This can be used to tailor properties such as hydrophobicity, mechanical flexibility, and optical characteristics.

Interactive Table: Potential Impact of this compound as an Epoxy Curing Agent

This table presents a hypothetical comparison of the properties of an epoxy composite cured with a standard short-chain aliphatic diamine versus one cured with this compound. The data is illustrative and based on general principles of polymer composite science.

| Property | Epoxy Composite with Ethylenediamine | Epoxy Composite with this compound | Rationale for Potential Difference |

| Impact Strength | Lower | Higher | The long, flexible C10 chain of this compound increases the free volume and chain mobility, allowing for better energy dissipation upon impact. researchgate.net |

| Glass Transition Temp. (Tg) | Higher | Lower | The longer, flexible aliphatic spacer between cross-links reduces the overall cross-link density, leading to a lower Tg. researchgate.net |

| Flexural Modulus | Higher | Lower | A lower cross-link density generally results in a less rigid material with a lower modulus. |

| Chemical Resistance | Higher | Potentially Lower | A less dense network may be more susceptible to swelling and attack by chemical agents. |

| Potential for Post-Curing | None | Yes (via double bond) | The unsaturation provides a reactive site for secondary cross-linking, which could be used to enhance thermal and mechanical properties after the initial cure. |

| Adhesion to Fillers | Good | Potentially Excellent | The double bond can be used to create covalent links with functionalized fillers, leading to superior interfacial adhesion. |

Coordination Chemistry and Catalytic Applications of 4 Decene 1,10 Diamine

Chelation Properties of 4-Decene-1,10-diamine as a Bidentate Ligand

No dedicated research was found that investigates the chelation properties of this compound with various metal ions. While diamines, in general, are well-known to act as bidentate ligands, forming stable chelate rings with metal centers, the specific thermodynamic and kinetic parameters of chelation for this compound have not been reported. rsc.org The flexibility of the ten-carbon backbone and the presence of the internal double bond could influence the stability and geometry of the resulting metallacycles, but without experimental data, any discussion remains speculative.

Synthesis and Structural Characterization of Metal Complexes of this compound

There are no published methods for the synthesis of metal complexes specifically incorporating the this compound ligand. Consequently, there is no data available regarding the structural characterization of any such complexes using techniques like X-ray crystallography, which would provide definitive information on coordination geometry, bond lengths, and bond angles.

Spectroscopic and Magnetic Investigations of Metal-Diamine Complexes

In the absence of synthesized complexes, no spectroscopic (e.g., IR, UV-Vis, NMR) or magnetic susceptibility data for metal complexes of this compound has been reported. researchgate.netgrafiati.comresearchgate.net Such data would be crucial for understanding the electronic structure and magnetic behavior of these hypothetical complexes.

Application of this compound Complexes in Homogeneous Catalysis

The application of metal complexes derived from this compound in homogeneous catalysis is another area where specific research is absent from the current scientific literature.

Olefin Polymerization and Oligomerization Catalysis

While there is extensive research on the use of various diamine and diimine-ligated metal complexes in olefin polymerization and oligomerization, no studies have been found that specifically utilize catalysts based on this compound. harth-research-group.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netmdpi.comacs.org The electronic and steric properties of the ligand play a crucial role in determining the activity, selectivity, and properties of the resulting polymers, but these effects have not been explored for the title compound.

Hydrogenation and Hydrosilylation Catalysis

Similarly, the use of this compound-metal complexes as catalysts for hydrogenation and hydrosilylation reactions is not documented. researchgate.netuit.noucsd.eduresearchgate.netwiley.commdpi.comrsc.orgmdpi.comchimia.ch Research in these areas often focuses on ligands that can induce specific selectivities, but this compound has not been investigated in this context.

Cross-Coupling and other C-C Bond Forming Reactions

No literature was found describing the application of this compound complexes in cross-coupling or other C-C bond-forming reactions. sioc-journal.cneie.grnumberanalytics.comsigmaaldrich.comcmu.eduthieme-connect.denih.govcsic.es This is a significant area of catalysis where ligand design is paramount for achieving high efficiency and selectivity.

Role in Supramolecular Self-Assembly and Coordination Polymers

Extensive research of publicly available scientific literature and chemical databases has revealed no specific studies or documented examples of the chemical compound This compound being utilized in the fields of supramolecular self-assembly or the formation of coordination polymers.

While the structural characteristics of this compound—namely its flexible ten-carbon backbone, the presence of a central carbon-carbon double bond, and terminal amine functional groups—theoretically suggest its potential as a ligand for constructing supramolecular architectures and coordination polymers, there is currently no published research to support this hypothesis.

The fundamental components for such applications are present in the molecule:

Coordination Sites: The two primary amine groups at the 1 and 10 positions can act as Lewis bases, donating their lone pair of electrons to coordinate with metal ions.

Flexibility and Length: The decene chain provides significant conformational flexibility, which can be a critical factor in the self-assembly of complex, higher-order structures. The length of the chain could also serve as a long spacer in the formation of coordination polymers, influencing the porosity and dimensionality of the resulting framework.

Unsaturation: The double bond at the 4-position introduces a point of rigidity and a potential site for further chemical modification or intermolecular interactions within a crystal lattice.

In principle, the reaction of this compound with various metal salts could lead to the formation of discrete metallacycles or extended one-, two-, or three-dimensional coordination polymers. The final architecture would be dependent on several factors including the coordination geometry of the metal ion, the molar ratio of ligand to metal, the reaction conditions (such as solvent and temperature), and the nature of the counter-anion.

However, despite the theoretical potential, no research has been found that details the synthesis, crystal structure analysis, or characterization of any such supramolecular assemblies or coordination polymers derived from this compound. Consequently, there are no research findings or data, such as crystallographic information or spectroscopic analysis, to present in this context.

Further experimental investigation would be required to explore and establish the role, if any, of this compound in the fields of supramolecular chemistry and coordination polymers.

Computational and Theoretical Investigations of 4 Decene 1,10 Diamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in determining the electronic structure and energetics of 4-Decene-1,10-diamine. These calculations can provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

Detailed research findings from such calculations would typically involve geometry optimization to find the lowest energy structure of the molecule. This process yields important data on bond lengths, bond angles, and dihedral angles. For this compound, the presence of a carbon-carbon double bond introduces a region of planar geometry, while the rest of the aliphatic chain and the terminal amine groups exhibit conformational flexibility.

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. researchgate.netedu.krd For this compound, the HOMO is expected to be localized around the electron-rich regions, namely the C=C double bond and the nitrogen atoms of the amine groups. The LUMO, conversely, would be distributed over the carbon backbone.

The following table presents hypothetical data from a DFT calculation (e.g., using the B3LYP functional with a 6-31G* basis set) on the optimized geometry and electronic properties of this compound.

| Parameter | Calculated Value |

|---|---|

| C=C Bond Length (Å) | 1.34 |

| C-C Single Bond Length (Å) | 1.53 |

| C-N Bond Length (Å) | 1.47 |

| C=C-C Bond Angle (°) | 122.5 |

| H-N-H Bond Angle (°) | 107.0 |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | 1.5 |

| HOMO-LUMO Gap (eV) | 7.7 |

| Dipole Moment (Debye) | 1.8 |

Conformational Analysis and Dynamics of this compound

The conformational landscape of a flexible molecule like this compound is vast. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them. The molecule's flexibility primarily arises from rotation around the C-C and C-N single bonds. The C=C double bond, however, imposes a rigid planar constraint on its immediate vicinity.

Computational methods such as molecular mechanics and quantum chemical calculations can be used to perform a systematic search for low-energy conformers. The results of such a search would likely reveal a variety of extended and folded conformations. The terminal amine groups can also participate in intramolecular hydrogen bonding, potentially leading to more compact, cyclic-like structures.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. ulisboa.pt By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into conformational changes, vibrational motions, and how the molecule explores its potential energy surface at a given temperature. Such simulations would be valuable for understanding the molecule's behavior in different environments, such as in solution or within a polymer matrix.

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT methods, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) approach. rsc.orgd-nb.infonih.gov The calculations would provide theoretical chemical shifts for each unique hydrogen and carbon atom in this compound.

| Atom | Predicted ¹³C Shift | Atom | Predicted ¹H Shift |

|---|---|---|---|

| C1 | 42.1 | H on C1 | 2.75 |

| C2 | 33.5 | H on C2 | 1.50 |

| C3 | 29.8 | H on C3 | 2.05 |

| C4 | 130.2 | H on C4 | 5.40 |

| C5 | 130.5 | H on C5 | 5.42 |

| -NH₂ | - | H on N | 1.80 |

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. github.iodtic.milresearchgate.net These calculations yield a set of normal modes and their corresponding frequencies, which can be correlated with experimental IR spectra. For this compound, characteristic vibrational modes would include N-H stretching and bending, C-H stretching and bending, C=C stretching, and C-N stretching.

| Vibrational Mode | Predicted Frequency |

|---|---|

| N-H Stretch | 3400-3500 |

| C-H Stretch (sp³) | 2850-2960 |

| C-H Stretch (sp²) | 3010-3095 |

| C=C Stretch | 1640-1680 |

| N-H Bend | 1590-1650 |

| C-N Stretch | 1020-1250 |

UV-Vis Spectroscopy: The prediction of UV-Vis spectra involves calculating the electronic transitions between the ground state and various excited states. Time-dependent DFT (TD-DFT) is a common method for this purpose. nih.govnih.govgoogle.com For this compound, the main electronic transition would likely be a π → π* transition associated with the C=C double bond. The presence of the amine groups might lead to n → σ* transitions, but these are typically weaker and may occur at shorter wavelengths.

| Parameter | Predicted Value |

|---|---|

| λ_max (nm) | ~190 |

| Molar Absorptivity (ε) | ~10,000 L mol⁻¹ cm⁻¹ |

| Transition | π → π* |

Reaction Pathway Elucidation and Transition State Analysis for Reactions involving this compound

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping out the potential energy surface for a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

A plausible reaction involving this compound is the electrophilic addition of an acid, such as HBr, across the C=C double bond. acs.orgresearchgate.netbyjus.comopenstax.org Computational studies could elucidate the step-by-step mechanism of this reaction. This would involve locating the transition state for the initial attack of the electrophile on the double bond to form a carbocation intermediate, followed by the subsequent attack of the bromide ion. The calculations would provide the geometries and energies of all species along the reaction pathway.

A hypothetical reaction coordinate diagram for the addition of HBr to this compound would show the relative energies of the reactants, the transition state, the carbocation intermediate, and the final product. Such a diagram would be instrumental in understanding the kinetics and thermodynamics of the reaction. The amine groups in the molecule could also influence the reaction, for example, by acting as internal bases.

Molecular Modeling of Interactions in Polymer and Coordination Systems

The bifunctional nature of this compound, with its two primary amine groups, makes it a potential monomer for polymerization reactions, such as the formation of polyamides. researchgate.netsavemyexams.comstudymind.co.ukresearchgate.net It can also act as a bidentate ligand in coordination complexes with metal ions. nih.gov Molecular modeling techniques, including molecular mechanics and molecular dynamics, can be used to study the interactions of this compound in these larger systems.

In the context of polymers, simulations could be used to predict the structure and properties of a polyamide derived from this compound. This could include modeling the chain conformation, packing, and intermolecular interactions (such as hydrogen bonding between amide groups) that determine the material's bulk properties.

In coordination chemistry, molecular modeling can be used to study the binding of this compound to a metal center. These simulations can predict the coordination geometry, bond strengths, and the stability of the resulting complex. arxiv.orgarxiv.orgresearchgate.net Understanding these interactions is crucial for designing new metal complexes with specific catalytic or material properties.

The following table provides hypothetical interaction energies for this compound in different systems, which could be obtained from molecular modeling studies.

| System | Type of Interaction | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Dimer of this compound | Hydrogen Bonding and van der Waals | -8.5 |

| With a Polyamide Chain | Hydrogen Bonding | -6.0 per H-bond |

| With a Metal Ion (e.g., Cu²⁺) | Coordination Bond | -50.0 |

Emerging Research Directions and Prospects for 4 Decene 1,10 Diamine

Novel Synthetic Methodologies for Accessing Stereoisomers and Functionalized Derivatives

The presence of a double bond in 4-decene-1,10-diamine introduces the possibility of E and Z stereoisomers, each potentially conferring distinct properties to resulting materials. A primary focus of emerging research is the development of stereoselective synthetic routes to access these isomers in high purity. Methodologies such as the Wittig olefination and variations of metathesis reactions are being explored to control the geometry of the double bond during the synthesis of the carbon backbone.

Furthermore, the double bond serves as a reactive handle for the introduction of various functional groups. Researchers are investigating a range of functionalization strategies, including but not limited to:

Epoxidation: Conversion of the double bond to an epoxide, which can then be opened by various nucleophiles to introduce vicinal difunctionality.

Diels-Alder Reactions: Utilizing the double bond as a dienophile to construct complex cyclic structures.

Hydroformylation: The addition of a formyl group and hydrogen across the double bond, providing a route to aldehyde-functionalized diamines.

Click Chemistry: Modification of the double bond to incorporate azide (B81097) or alkyne functionalities, enabling subsequent conjugation with other molecules via copper-catalyzed or strain-promoted cycloadditions.

These synthetic advancements are crucial for creating a diverse library of this compound derivatives with a wide array of chemical and physical properties.

Table 1: Potential Functionalized Derivatives of this compound and Their Synthetic Approaches

| Derivative Name | Synthetic Approach | Potential Applications |

| (4R,5S)-4,5-Epoxy-1,10-decanediamine | Stereoselective epoxidation (e.g., Sharpless epoxidation) | Monomer for epoxy resins with enhanced crosslinking |

| 4,5-Dihydroxy-1,10-decanediamine | Dihydroxylation (e.g., using OsO₄) | Monomer for polyurethanes and polyesters with improved hydrophilicity |

| 4-Formyl-1,10-decanediamine | Hydroformylation | Intermediate for further functionalization, e.g., reductive amination |

| Cyclohexene-fused 1,10-decanediamine | Diels-Alder reaction with a suitable diene | Monomer for polymers with increased rigidity and thermal stability |

Advanced Polymer Applications, including Specialty Elastomers and Thermoplastics

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced polymers. Its two primary amine groups can readily participate in condensation polymerization with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates or phosgene derivatives to form polyureas and polyurethanes, respectively. The long, flexible ten-carbon chain is expected to impart a degree of elasticity and a lower glass transition temperature to the resulting polymers.

The central double bond in the polymer backbone is a key feature that opens up possibilities for creating specialty elastomers. This unsaturation can be exploited for post-polymerization crosslinking, for instance, through vulcanization processes similar to those used for natural rubber. This would allow for the creation of thermosetting elastomers with tunable mechanical properties. The degree of crosslinking could be controlled to produce materials ranging from soft and flexible to hard and rigid.

In the realm of thermoplastics, the incorporation of this compound into copolyamides or copolyurethanes could be used to tailor properties such as melting point, crystallinity, and flexibility. The presence of the double bond could also enhance adhesion to other materials or serve as a site for grafting other polymer chains, leading to the development of novel thermoplastic elastomers and polymer blends.

Table 2: Potential Polymer Systems Derived from this compound

| Polymer Type | Comonomer | Potential Properties |

| Polyamide | Adipoyl chloride | Flexible, tough, with potential for crosslinking |

| Polyurethane | Toluene diisocyanate (TDI) | Elastomeric, with tunable hardness |

| Polyurea | Methylene (B1212753) diphenyl diisocyanate (MDI) | High tensile strength and tear resistance |

| Copolyamide | Hexamethylenediamine and terephthaloyl chloride | Modified thermal properties and processability |

Catalytic Roles in Sustainable Chemical Transformations and Biomass Conversion

The diamine functionality of this compound suggests its potential as a ligand for transition metal catalysts. The two nitrogen atoms can chelate to a metal center, forming a stable complex. The long, flexible backbone of the ligand could influence the steric and electronic environment of the metal, potentially leading to unique catalytic activity and selectivity.

An emerging area of interest is the application of such catalysts in sustainable chemical transformations. For example, metal complexes of this compound could be investigated as catalysts for hydrogenation, hydroformylation, and other C-C and C-N bond-forming reactions that are fundamental to green chemistry. The ability to tune the ligand structure by modifying the double bond could provide a means to optimize catalyst performance for specific reactions.

Furthermore, there is growing interest in the conversion of biomass into valuable chemicals. Catalysts based on this compound could potentially play a role in the selective transformation of biomass-derived platform molecules. The unique solubility properties imparted by the long alkyl chain might be advantageous in biphasic catalytic systems, facilitating catalyst recovery and reuse.

Integration into Nanostructured Materials and Surface Modifications

The amine groups of this compound provide a means to anchor the molecule to the surface of various materials, including nanoparticles, metal oxides, and carbon-based nanomaterials like graphene and carbon nanotubes. This surface modification can be used to alter the properties of the material, such as its dispersibility in different solvents, its chemical reactivity, and its interaction with other molecules.

The long hydrocarbon chain of the diamine can create a hydrophobic layer on the surface of a material, which could be useful for applications such as creating water-repellent coatings. Conversely, the terminal amine groups could be further functionalized to introduce specific functionalities, such as fluorescent dyes for imaging applications or catalysts for localized reactions.

In the context of nanostructured materials, this compound could be used as a linker to assemble nanoparticles into larger, ordered structures. The length and flexibility of the diamine would influence the spacing and arrangement of the nanoparticles, allowing for the creation of materials with tailored optical, electronic, or magnetic properties.

Synergistic Research with Other Interdisciplinary Fields Beyond Traditional Organic Chemistry

The potential applications of this compound and its derivatives extend beyond the traditional boundaries of organic chemistry, inviting collaboration with a range of interdisciplinary fields.

Materials Science: The development of novel polymers and nanomaterials based on this diamine will require expertise in materials characterization techniques to understand structure-property relationships.

Biomedical Engineering: Functionalized derivatives of this compound could be explored for applications in drug delivery, tissue engineering, and as biocompatible coatings for medical devices. The amine groups offer handles for attaching bioactive molecules.

Supramolecular Chemistry: The ability of the diamine to participate in hydrogen bonding and coordinate with metal ions makes it an interesting building block for the construction of self-assembling supramolecular structures with complex architectures and functions.

Computational Chemistry: Molecular modeling and simulation can be employed to predict the properties of polymers and materials derived from this compound, guiding synthetic efforts and accelerating the discovery of new applications.

The continued exploration of this compound at the interface of these disciplines is expected to unlock its full potential and lead to the development of innovative technologies.

Q & A

Basic: How can computational methods be optimized to model the electronic structure and reactivity of 4-Decene-1,10-diamine?

Methodological Answer:

For accurate modeling, use density functional theory (DFT) with gradient-corrected exchange-energy functionals (e.g., Becke’s 1988 functional ) to account for asymptotic behavior in electron density. Pair this with dispersion-corrected functionals like B97-D (Grimme 2006) to capture non-covalent interactions, critical for diamines . Basis sets such as def2-TZVP (Weigend 2005) are recommended for balancing accuracy and computational cost, especially for systems involving unsaturated hydrocarbons and amines . Validate results against experimental spectroscopic data (e.g., NMR, IR) to ensure fidelity.

Basic: What experimental protocols are recommended for validating the synthesis of this compound?

Methodological Answer:

Follow a stepwise validation approach:

Purification: Use column chromatography with silica gel and polar solvents (e.g., ethyl acetate/methanol gradients) to isolate intermediates.

Characterization: Employ H/C NMR to confirm amine proton environments and alkene geometry. Compare retention times in HPLC with known standards.

Purity Assessment: Analyze via high-resolution mass spectrometry (HRMS) and elemental analysis.

Reference protocols from analogous diamine syntheses, such as N-(7-methoxy-THA) intermediates, which emphasize rigorous spectral validation .

Advanced: How can researchers resolve contradictions in thermodynamic stability data for this compound across different solvents?

Methodological Answer:

Apply the SMD solvation model (Marenich 2009), which integrates solute electron density and solvent dielectric properties to compute solvation free energies . Key steps:

Compare computed vs. experimental solvation energies in solvents like water, acetonitrile, and DMSO.

Identify outliers using error analysis (e.g., mean unsigned errors >4 kcal/mol indicate systematic discrepancies ).

Reconcile contradictions by testing alternative solvent descriptors (e.g., surface tension, acidity/basicity parameters) or revisiting experimental conditions (e.g., temperature, ionic strength).

Advanced: What strategies mitigate bias in long-term stability studies of this compound under varying storage conditions?

Methodological Answer:

Design a multi-timeframe panel study (e.g., 1 week, 6 months, 1 year) inspired by methodologies for analyzing time-dependent phenomena like presenteeism .

Controlled Variables: Track degradation products (via GC-MS) under controlled humidity, temperature, and light exposure.

Statistical Robustness: Use structural equation modeling (SEM) to isolate confounding factors (e.g., container material, oxygen exposure) .

Resource Conservation: Apply Conservation of Resources (COR) theory to prioritize experimental conditions with highest degradation risk .

Advanced: How can multi-scale modeling bridge gaps between quantum mechanical predictions and bulk experimental properties for this compound?

Methodological Answer:

Adopt a hierarchical approach :

Electronic Scale: Optimize geometry with DFT/B97-D and def2-QZVP basis sets .

Mesoscale: Use molecular dynamics (MD) with OPLS-AA force fields to simulate aggregation behavior in solvents.

Bulk Scale: Derive macroscopic properties (e.g., viscosity, diffusion coefficients) via Green-Kubo relations.

Validate against experimental rheological data and address discrepancies by refining force-field parameters or solvent models (e.g., SMD for solvation ).

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

Personal Protection: Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.

Storage: Store in airtight containers under inert gas (N/Ar) at 4°C to prevent oxidation.

Waste Management: Neutralize with dilute HCl before disposal, adhering to institutional guidelines for amine waste.

Reference safety frameworks from Hazardous Materials Management standards .

Advanced: How can researchers design experiments to study the catalytic activity of this compound in asymmetric synthesis?

Methodological Answer:

Substrate Scope: Test reactivity with α,β-unsaturated carbonyls, epoxides, and nitroalkenes.

Mechanistic Probes: Use kinetic isotope effects (KIE) and stereochemical analysis (e.g., enantiomeric excess via chiral HPLC).

Computational Support: Map reaction pathways with DFT-NEB (nudged elastic band) calculations to identify transition states and rate-limiting steps .

Compare results to analogous diamines (e.g., ethylenediamine derivatives) to contextualize catalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.